molecular formula C12H8F3N B2535697 4-(3,4,5-Trifluorophenyl)aniline CAS No. 1248629-22-2

4-(3,4,5-Trifluorophenyl)aniline

Cat. No.: B2535697
CAS No.: 1248629-22-2
M. Wt: 223.198
InChI Key: IRNNBNMOQZOTFK-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Fluorinated Aromatic Compound Research

Aniline and its derivatives are foundational materials in organic chemistry, serving as precursors for a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. who.int The amino group on the aromatic ring is a versatile functional handle for numerous chemical transformations. who.int Separately, the introduction of fluorine atoms into aromatic rings profoundly alters their physical and chemical properties. numberanalytics.com Fluorine's high electronegativity creates strong, stable carbon-fluorine bonds and can significantly influence a molecule's reactivity, lipophilicity, and metabolic stability. numberanalytics.comnih.gov

The synthesis of fluorinated aromatic compounds is a vibrant area of research, driven by the demand for new materials and bioactive agents. numberanalytics.comshokubai.co.jp The combination of an aniline moiety with a fluorinated aromatic ring, as seen in 4-(3,4,5-Trifluorophenyl)aniline, merges these two important areas of chemical science. The trifluorophenyl group imparts strong electron-withdrawing characteristics, which in turn modulates the properties of the entire biphenyl (B1667301) system. cymitquimica.com

Significance of this compound as a Versatile Chemical Scaffold

In medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure that can be systematically modified to create a library of related compounds. mdpi.comlifechemicals.com this compound, with its IUPAC name 3',4',5'-Trifluoro-[1,1'-biphenyl]-4-amine, serves as an exemplary versatile scaffold. acs.orgnih.gov Its structure contains two key points for chemical diversification: the reactive primary amine on one phenyl ring and the potential for further substitution on the trifluorinated ring.

This dual functionality allows chemists to use it as a building block for more complex molecules. For instance, the amine group can readily participate in reactions to form amides, imines, or be used in coupling reactions to construct larger systems. acs.orgacs.org The compound is a known key intermediate in the synthesis of the fungicide Fluxapyroxad, highlighting its practical importance in agrochemistry. sci-hub.seresearchgate.net The synthesis of this intermediate often involves a Suzuki-Miyaura coupling reaction, a powerful method for forming the carbon-carbon bond between the two aromatic rings. nih.govsci-hub.seresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 3',4',5'-Trifluoro-[1,1'-biphenyl]-4-amine
CAS Number 915416-45-4
Molecular Formula C₁₂H₈F₃N
Molecular Weight 223.20 g/mol

This data is compiled from various chemical databases and supplier information.

Overview of Research Areas in Fluorinated Aromatic Amines

The unique properties conferred by fluorine atoms make fluorinated aromatic amines, such as this compound and its isomers, valuable in several research fields. The strategic placement of fluorine can lead to desirable traits in materials and biologically active molecules. nih.govnih.govrsc.org

Key Research Applications:

Medicinal Chemistry: The incorporation of fluorine can enhance a drug candidate's metabolic stability and ability to cross cell membranes. nih.gov The trifluoromethyl group, a related fluorinated moiety, is a common feature in modern pharmaceuticals for these reasons. nih.govrsc.org Fluorinated aromatic amines are therefore attractive building blocks in the search for new therapeutic agents. nih.govnih.gov

Agrochemicals: As demonstrated by its use in producing Fluxapyroxad, this class of compounds is crucial for developing new fungicides and other crop protection agents. sci-hub.seresearchgate.net The fluorine atoms can contribute to the potency and stability of the final active ingredient. sci-hub.se

Materials Science: Fluorinated aromatic compounds are integral to the development of advanced materials. They are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and organic solar cells. nih.govossila.comnih.gov The introduction of fluorine can tune the electronic properties and improve the thermal stability of these materials. numberanalytics.comnih.gov For example, fluorinated anilines are used to create perovskites for OLEDs and to functionalize carbon nanotubes. ossila.com

Table 2: Research Applications of Fluorinated Aromatic Amines

Research AreaApplication ExampleReference
Agrochemicals Intermediate for the fungicide Fluxapyroxad. sci-hub.seresearchgate.net
Materials Science Synthesis of liquid crystals and materials for OLEDs. nih.govossila.comnih.gov
Organic Synthesis Versatile building block for complex molecule construction. cymitquimica.com
Medicinal Chemistry Scaffold for drug discovery programs. cymitquimica.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4,5-trifluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNNBNMOQZOTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 3,4,5 Trifluorophenyl Aniline

Reactions Involving the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline group makes it a primary site for various chemical transformations, including acylation, sulfonylation, alkylation, condensation, and oxidation.

Acylation and Sulfonylation Reactions

The amino group of 4-(3,4,5-trifluorophenyl)aniline readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in organic synthesis for the protection of the amino group or for the synthesis of biologically active molecules. orientjchem.orgresearchgate.net For instance, the N-acylation of anilines can be carried out under catalyst-free conditions with acetic anhydride (B1165640) in various solvents, including water, providing the acylated products in good to excellent yields within a short reaction time. orientjchem.org

Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to yield sulfonamides. researchgate.netsemanticscholar.org These reactions are often carried out in the presence of a base to neutralize the HCl generated. The sulfonamide products are of significant interest in medicinal chemistry. semanticscholar.org The use of ultrasound has been shown to accelerate the N-sulfonylation of anilines in the presence of atomized sodium in a mixture of ethanol (B145695) and THF. researchgate.netcore.ac.uk

In a related synthetic application, N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have been prepared from N-[substituted phenyl]hydrazinecarboxamide and 3,4,5-trifluorobenzaldehyde (B150659), where the initial steps involve the formation of an amide-like linkage. google.com

Table 1: Examples of Acylation and Sulfonylation of Anilines
ReactantReagentProduct TypeCatalyst/ConditionsReference(s)
AnilineAcetic anhydrideAcetanilideCatalyst-free, various solvents (e.g., water) orientjchem.org
Anilinep-Toluenesulfonyl chlorideN-Phenyl-p-toluenesulfonamideAtomized sodium, EtOH-THF, ultrasound researchgate.netcore.ac.uk
N-[substituted phenyl]hydrazinecarboxamide3,4,5-Trifluorobenzaldehyde(E)-N-(substituted phenyl)-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamideAnhydrous sodium acetate, ethanol google.com

Alkylation Reactions

The nitrogen atom of this compound can be alkylated to form secondary and tertiary amines. Traditional N-alkylation involves the reaction with alkyl halides. libretexts.org However, this method can sometimes lead to over-alkylation, resulting in a mixture of products. orientjchem.org

More modern and sustainable methods utilize alcohols as alkylating agents in the presence of a catalyst, following a "hydrogen-borrowing" mechanism. nih.govnih.govrsc.org This process involves the catalytic oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by the reduction of the imine to the N-alkylated amine. nih.gov Various catalysts based on noble metals like palladium, ruthenium, and iridium, as well as non-noble metals like nickel and manganese, have been developed for this transformation. nih.govnih.govrsc.org For example, palladium nanoparticles have been shown to be effective for the N-alkylation of anilines with alcohols. nih.gov Manganese pincer complexes have also been successfully employed for the selective mono-N-alkylation of a variety of anilines with both aromatic and aliphatic alcohols. nih.gov

Table 2: Catalytic N-Alkylation of Anilines with Alcohols
Aniline SubstrateAlcoholCatalyst SystemProduct TypeReference(s)
AnilineBenzyl alcoholPalladium nanoparticlesN-Benzylaniline nih.gov
Substituted AnilinesBenzyl alcoholManganese pincer complexN-Monoalkylated anilines nih.gov
AnilineVarious alcoholsNickel-based catalystN-Alkylated anilines rsc.org

Condensation Reactions

This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netorganic-chemistry.orgyoutube.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of imines is often catalyzed by acids. masterorganicchemistry.com

The synthesis of imines from trifluoromethyl ketones and amines can be challenging due to the deactivating effect of the trifluoromethyl group. However, microwave-assisted synthesis using solid acid or superacid catalysts has been shown to be effective. nih.gov Mechanochemical methods have also been successfully employed for the synthesis of fluorine-containing imines from fluorinated benzaldehydes and various anilines, often resulting in high yields in short reaction times. nih.gov These Schiff bases are valuable intermediates in organic synthesis and are also investigated for their biological activities. researchgate.netorganic-chemistry.org

Table 3: Synthesis of Imines from Anilines and Carbonyl Compounds
Aniline DerivativeCarbonyl CompoundProductReaction ConditionsReference(s)
Primary amineAldehyde or KetoneImine (Schiff base)Generally acid-catalyzed, can be driven by water removal youtube.commasterorganicchemistry.com
Benzylamine1,1,1-TrifluoroacetophenoneN-(1-Phenyl-2,2,2-trifluoroethylidene)benzylamineMicrowave, solid acid/superacid catalyst nih.gov
Fluorinated anilinesFluorinated benzaldehydesFluorine-containing iminesMechanochemical synthesis nih.gov
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneSubstituted benzaldehydesSchiff basesN/A researchgate.net

Oxidative Transformations to Nitro and Azoxy Derivatives

The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and azoxybenzenes, depending on the oxidant and reaction conditions. The oxidation of this compound to its corresponding nitro derivative, 4-nitro-4'-(3,4,5-trifluorophenyl)biphenyl, is a plausible transformation, although direct experimental evidence for this specific reaction is not abundant in the searched literature. However, the synthesis of related compounds like 4-nitro-3-(trifluoromethyl)aniline (B27955) is well-documented, suggesting the stability of such structures. google.comchemicalbook.com The reduction of nitro compounds to anilines is a common synthetic route, implying the existence and accessibility of the corresponding nitro precursors. beilstein-journals.org

The oxidation of anilines to nitroarenes can be achieved using various oxidizing agents. nih.gov Hydrogen peroxide, in the presence of catalysts, is a common and environmentally friendly oxidant. organic-chemistry.orgrsc.org The oxidation of aniline with hydrogen peroxide can yield nitrosobenzene (B162901) initially, which can be further oxidized to nitrobenzene. organic-chemistry.orgnsf.gov The reaction can also lead to coupling products like azoxybenzene. rsc.org The choice of base can control the selectivity between the formation of azoxybenzenes and nitroarenes when using peroxide as the oxidant. nih.gov

Table 4: Oxidation Products of Anilines
Aniline SubstrateOxidantProduct(s)Catalyst/ConditionsReference(s)
AnilineHydrogen PeroxideNitrosobenzene, Nitrobenzene, AzoxybenzeneCarbon nanotubes organic-chemistry.orgnsf.gov
Substituted AnilinesHydrogen PeroxideAzoxyarenesSelenium dioxide, methanol rsc.org
AnilineHydrogen PeroxideNitrosobenzene, NitrobenzeneHeteropolyoxometalates beilstein-journals.org
5-Chloro-2-nitro-benzotrifluorideAqueous Ammonia4-Nitro-3-trifluoromethylanilineCopper catalyst (optional), high temperature and pressure google.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the aromatic rings of this compound. The regioselectivity of these reactions is determined by the electronic effects of the existing substituents. The amino group (-NH₂) on one ring is a strong activating group and is ortho-, para-directing. In contrast, the 3,4,5-trifluorophenyl group is a deactivating group due to the strong inductive electron-withdrawing effect of the fluorine atoms. Therefore, electrophilic attack is expected to occur predominantly on the aniline ring at the positions ortho to the amino group. The para position is already substituted.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. organic-chemistry.orgsigmaaldrich.com While specific examples for this compound are scarce in the provided search results, the general principles of EAS on substituted anilines can be applied. For instance, the nitration of phenol, which also has a strong activating group, results in the formation of ortho- and para-nitrophenol. libretexts.org The high para regioselectivity observed in some EAS reactions, such as thianthrenation, has been attributed to the reversible interconversion of Wheland-type intermediates before irreversible deprotonation. nih.gov

It is important to note that Friedel-Crafts reactions are often problematic with anilines because the basic amino group can form a complex with the Lewis acid catalyst, deactivating the ring. youtube.comsigmaaldrich.com However, catalytic Friedel-Crafts acylation of anilides (N-acylated anilines) is possible. researchgate.netgoogle.comgoogle.com

Table 5: General Principles of Electrophilic Aromatic Substitution on Substituted Benzenes
Substituent TypeDirecting EffectReactivityExample ReactionReference(s)
Activating (e.g., -NH₂, -OH)ortho-, para-IncreasesNitration of phenol libretexts.org
Deactivating (e.g., -CF₃, -NO₂)meta-DecreasesNitration of trifluoromethylbenzene libretexts.org
Halogensortho-, para-DeactivatesHalogenation of chlorobenzene libretexts.org

Reactions Involving the Trifluorophenyl Moiety

The 3,4,5-trifluorophenyl group in this compound is generally unreactive towards electrophilic attack due to the strong deactivating effect of the three fluorine atoms. However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. Halogens, particularly fluorine, can act as leaving groups in the presence of strong nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups.

The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend for SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate through its inductive effect. nih.gov

While no direct examples of SNAr on this compound were found in the provided search results, a study on a related chalcone (B49325) derivative showed that a fluorine atom at the para position of a trifluorophenyl ring could be substituted by a methoxy (B1213986) group under basic conditions in methanol. nih.gov This suggests that the fluorine atoms of the trifluorophenyl moiety in this compound could potentially be displaced by strong nucleophiles under appropriate conditions. Such reactions would likely require forcing conditions due to the presence of the deactivating biphenyl (B1667301) system.

Mechanistic Studies of Key Transformations

The chemical reactivity of this compound is dominated by transformations involving the aniline moiety and the potential for further functionalization of the biphenyl system. Mechanistic investigations into key reactions, primarily palladium-catalyzed cross-coupling, provide a foundational understanding of how this molecule is synthesized and how it can participate in further bond-forming processes.

The primary transformations associated with compounds like this compound are palladium-catalyzed C-C and C-N bond-forming reactions. The Suzuki-Miyaura coupling is a key method for the synthesis of the biphenyl backbone, while the Buchwald-Hartwig amination represents a fundamental reaction involving the aniline nitrogen.

Suzuki-Miyaura Coupling

The synthesis of the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, an isomer of the subject compound and a key intermediate for the fungicide Fluxapyroxad, is accomplished via a Suzuki-Miyaura coupling. chemicalbook.comsci-hub.se This reaction serves as a direct model for understanding the formation of this compound. The process involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid in the presence of a base.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., a bromo- or chloroaniline derivative) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can facilitate this step.

Transmetalation: A base activates the organoboron compound (e.g., 3,4,5-trifluorophenyl)boronic acid), forming a boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

A typical setup for the synthesis of a trifluorophenyl-aniline via Suzuki-Miyaura coupling is detailed below.

Table 1: Representative Components for Suzuki-Miyaura Synthesis of a Trifluorophenyl-aniline Derivative

ComponentExampleRole in Mechanism
Aryl Halide 2-Chloroaniline or 4-BromoanilineSubstrate for oxidative addition to Pd(0)
Organoboron Reagent (3,4,5-Trifluorophenyl)boronic acidSource of the trifluorophenyl group for transmetalation
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂Facilitates all steps of the catalytic cycle
Ligand Tricyclohexylphosphine (PCy₃)Stabilizes the Pd catalyst and influences its reactivity
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation
Solvent Toluene, Dioxane, H₂OSolubilizes reactants and facilitates the reaction

This table presents a generalized set of components based on established Suzuki-Miyaura reaction protocols for similar compounds. sci-hub.se

Buchwald-Hartwig Amination

The amine group of this compound can undergo further C-N bond formation through the Buchwald-Hartwig amination. This reaction couples the aniline with an aryl halide or pseudohalide to form a diarylamine, again using a palladium catalyst.

The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with other cross-coupling reactions and can be summarized as follows: wikipedia.orglibretexts.org

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

Amine Coordination and Deprotonation: The aniline (in this case, this compound) coordinates to the palladium center. In the presence of a strong base, the aniline is deprotonated to form a palladium amido complex.

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the diarylamine product and regenerates the active Pd(0) catalyst. nrochemistry.com An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination. wikipedia.org

The choice of ligand is critical in the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step and stabilize the catalytic intermediates. numberanalytics.com

Table 2: Representative Components for Buchwald-Hartwig Amination with a Biphenyl Aniline Substrate

ComponentExampleRole in Mechanism
Amine This compoundNucleophile for C-N bond formation
Aryl Halide Aryl bromide, chloride, or triflateElectrophile for oxidative addition to Pd(0)
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand XPhos, P(t-Bu)₃, BINAPStabilizes catalyst; promotes oxidative addition and reductive elimination
Base NaOtBu or Cs₂CO₃Deprotonates the amine to form the active nucleophile
Solvent Toluene or DioxaneAnhydrous, non-protic solvent

This table presents a generalized set of components based on established Buchwald-Hartwig reaction protocols. nrochemistry.comnumberanalytics.com

Derivatives and Structural Analogues of 4 3,4,5 Trifluorophenyl Aniline

Synthesis of Substituted 4-(3,4,5-Trifluorophenyl)aniline Derivatives

The synthesis of derivatives of this compound often employs cross-coupling reactions to construct the central biaryl framework. A prominent method is the Suzuki coupling reaction. For instance, the synthesis of an isomer, 3',4',5'-trifluoro-2-aminobiphenyl, is achieved by coupling 3,4,5-trifluorophenylboronic acid with o-chloronitrobenzene in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). google.com The resulting nitro-compound, 1,2,3-trifluoro-5-(2-nitrophenyl)benzene, is then reduced to the corresponding amine. google.com This strategy allows for the introduction of various substituents on the aniline (B41778) ring by starting with appropriately substituted nitroaromatics.

Another key synthetic route involves the reductive amination of aldehydes with anilines. This method was used to produce a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives. nih.gov In this process, a pyrazole aldehyde intermediate is reacted with various substituted anilines to yield the final products. nih.gov

More complex heterocyclic derivatives have also been synthesized. For example, a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were prepared through a multi-step sequence. nih.gov The process begins with the reaction of 3,4,5-trifluorobenzaldehyde (B150659) with N-[substituted phenyl]hydrazinecarboxamide to form a hydrazone, which is subsequently cyclized to the 1,3,4-oxadiazole (B1194373) ring using chloramine-T. nih.gov

Synthesis Methods for this compound Derivatives

Reaction TypeKey ReagentsDerivative TypeSource
Suzuki Coupling3,4,5-Trifluorophenylboronic acid, Substituted o-chloronitrobenzene, Pd(PPh₃)₄Substituted 2-aminobiphenyls google.com
Reductive AminationPyrazole aldehyde, Substituted anilinesPyrazole anilines nih.gov
Hydrazone Formation & Cyclization3,4,5-Trifluorobenzaldehyde, Substituted hydrazinecarboxamides, Chloramine-T1,3,4-Oxadiazole amines nih.gov

Functionalization at the Aniline Nitrogen Position

The aniline nitrogen atom of this compound and its analogues is a primary site for functionalization, enabling the introduction of diverse chemical moieties.

Standard N-alkylation reactions can be employed. For instance, the synthesis of bis(4-nonylphenyl)amine involves the alkylation of an aniline precursor with nonyl halides under basic conditions, using reagents like sodium hydride or potassium tert-butoxide. A more advanced method for N-alkylation is the ruthenium-catalyzed "borrowing hydrogen" strategy, which allows for the alkylation of anilines using alcohols. ossila.com

The nitrogen can also be acylated to form amides, a common modification in the development of biologically active molecules. The synthesis of potent dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Sitagliptin, involves the formation of a β-amino amide. nih.gov In one reported synthesis, a complex triazolopiperazine moiety is coupled to a (2R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative to form the final amide bond. nih.gov

Furthermore, the aniline nitrogen can be incorporated into other functional groups, such as carbamates. The synthesis of 1,3,4-oxadiazole analogues involves an initial step where a substituted aniline is reacted with phenyl chloroformate to yield a phenyl carbamate (B1207046) intermediate. nih.gov This intermediate is then further reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazinecarboxamide, demonstrating a versatile functionalization pathway starting from the aniline nitrogen. nih.gov

Reactions for Functionalizing the Aniline Nitrogen

ReactionReagentsProduct Functional GroupSource
N-AlkylationAlkyl halides, Base (e.g., NaH)Secondary/Tertiary Amine
N-Alkylation (Borrowing Hydrogen)Alcohols, Ruthenium catalystSecondary Amine ossila.com
Amide FormationCarboxylic acids or activated derivativesAmide nih.gov
Carbamate FormationPhenyl chloroformateCarbamate nih.gov

Modifications of the Trifluorophenyl Ring System

Alterations to the trifluorophenyl ring are crucial for fine-tuning the electronic and steric properties of the molecule. These modifications are typically introduced by selecting different fluorinated starting materials rather than by direct substitution on the this compound core.

The substitution pattern of the fluorine atoms on the phenyl ring has been a key area of investigation, particularly in drug discovery. For example, in the development of DPP-IV inhibitors, the 2,4,5-trifluorophenyl scaffold was found to be highly effective. nih.gov The synthesis of these analogues, such as the potent inhibitor (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, starts with building blocks containing the 2,4,5-trifluorophenyl moiety. nih.gov

In other studies, different fluorine-containing groups have been used to create structural analogues. Research into bacterial growth inhibitors has explored derivatives containing a 3,5-bis(trifluoromethyl)phenyl group instead of a trifluorophenyl group. nih.gov These analogues are synthesized by reacting 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid to create a pyrazole intermediate, which is then coupled with various anilines. nih.gov The choice between a trifluorophenyl group, a trifluoromethylphenyl group, or other fluorinated patterns allows for a systematic exploration of structure-activity relationships.

Examples of Modified Phenyl Ring Systems

Ring SystemTypical Starting MaterialExample ApplicationSource
3,4,5-Trifluorophenyl3,4,5-Trifluorobenzaldehyde or 3,4,5-Trifluorophenylboronic acidAnticancer agents nih.gov
2,4,5-Trifluorophenyl(2,4,5-Trifluorophenyl)-containing building blocksDPP-IV inhibitors nih.govnih.gov
3,5-Bis(trifluoromethyl)phenyl3',5'-Bis(trifluoromethyl)acetophenoneBacterial growth inhibitors nih.gov
4-(Trifluoromethyl)phenyl4-(Trifluoromethyl)anilineGeneral synthetic building block sigmaaldrich.comsigmaaldrich.com

Structure-Reactivity Relationships in Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity or biological activity is a critical aspect of their study.

In a series of pyrazole derivatives, the nature of the substituent on the aniline ring significantly influenced antibacterial activity. nih.gov It was observed that hydrophobic substituents, such as an isopropyl group, on the aniline phenyl ring led to increased activity against S. aureus strains, whereas a methoxy (B1213986) substituent resulted in a significant decrease in potency. nih.gov This suggests that hydrophobic interactions are key for the biological effect of this class of compounds.

For DPP-IV inhibitors, the trifluorophenyl moiety plays a direct role in binding to the enzyme. The 2,4,5-trifluorophenyl scaffold is noted to occupy the S1 hydrophobic pocket of the enzyme, and its presence leads to enhanced potency when compared to 3,4-difluoro analogues. nih.gov A specific derivative, (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, was identified as a highly potent inhibitor with an IC₅₀ of 18 nM and was ultimately selected for clinical development as a treatment for type 2 diabetes. nih.gov

In the realm of anticancer research, a derivative, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 (CNS cancer), OVCAR-8 (ovarian cancer), and NCI-H460 (non-small cell lung cancer), with percent growth inhibitions of 86.61%, 85.26%, and 75.99%, respectively. nih.gov This highlights how the combination of a substituted aniline and the 3,4,5-trifluorophenyl group on a heterocyclic scaffold can lead to potent anticancer activity.

These findings underscore the importance of systematic modifications to the parent structure to optimize interactions with biological targets.

Structure-Activity Relationship Highlights

Derivative ClassStructural FeatureObserved EffectSource
Pyrazole anilinesHydrophobic alkyl group on aniline ringIncreased antibacterial activity nih.gov
Pyrazole anilinesMethoxy group on aniline ringDecreased antibacterial activity nih.gov
DPP-IV Inhibitors2,4,5-Trifluorophenyl scaffoldEnhanced potency (IC₅₀ = 18 nM for lead compound) nih.govnih.gov
1,3,4-Oxadiazole aminesN-(2,4-Dimethylphenyl) and 5-(3,4,5-trifluorophenyl) groupsSignificant anticancer activity (%GI up to 86.61%) nih.gov

Advanced Spectroscopic and Computational Characterization of 4 3,4,5 Trifluorophenyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(3,4,5-Trifluorophenyl)aniline. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while ¹⁹F NMR is particularly crucial for confirming the substitution pattern of the fluorinated ring.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on both phenyl rings and the amine (-NH₂) protons. The protons on the aniline (B41778) ring typically appear as a set of multiplets, with their chemical shifts and coupling constants influenced by the electron-donating nature of the amino group. The two protons on the trifluorophenyl ring, being chemically equivalent, would ideally appear as a single signal, but fluorine-proton coupling will split this into a more complex pattern. The amine protons often present as a broad singlet, and their chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns due to carbon-fluorine coupling (J-coupling). The chemical shifts of the carbons in the fluorinated ring are significantly influenced by the high electronegativity of the fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the three fluorine atoms on one of the phenyl rings would give rise to specific signals. The fluorine at the 4-position would be in a different chemical environment compared to the fluorines at the 3- and 5-positions, which are chemically equivalent. This would result in two distinct signals in the ¹⁹F NMR spectrum with an integration ratio of 1:2. The coupling between these non-equivalent fluorine atoms would provide further structural confirmation.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Expected Multiplicity Notes
¹H6.5 - 7.5Multiplets, Singlet (broad)Aromatic protons and amine protons.
¹³C110 - 160Singlets, Doublets, TripletsAromatic carbons, with splitting due to C-F coupling.
¹⁹F-160 to -130MultipletsDistinct signals for F4 and F3/F5.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings usually give rise to a series of bands in the 1400-1600 cm⁻¹ region. One of the most prominent features will be the strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. While C-F stretches are strong in the IR, aromatic C-C stretching and ring breathing modes are often strong in the Raman spectrum. The symmetric N-H stretching vibration can also be observed. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.govresearchgate.net This allows for a thorough understanding of the molecule's vibrational dynamics.

Furthermore, vibrational spectroscopy is highly sensitive to intermolecular interactions. Changes in the position and shape of the N-H stretching bands, for instance, can indicate the presence of hydrogen bonding in the solid state or in solution. These interaction studies are crucial for understanding the material's properties in different environments.

Table 2: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretching3300 - 3500IR, Raman
Aromatic C-H Stretching3000 - 3100IR, Raman
Aromatic C=C Stretching1400 - 1600IR, Raman
C-N Stretching1250 - 1350IR
C-F Stretching1100 - 1400IR

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and transitions within this compound. The UV-Vis spectrum arises from the absorption of photons that excite electrons from the ground state to higher energy electronic states.

For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic rings and potentially n-π* transitions involving the lone pair of electrons on the nitrogen atom of the amine group. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. The substitution of the phenyl ring with fluorine atoms can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted aniline or biphenylaniline.

Fluorescence spectroscopy probes the emission of light as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence spectrum, along with the fluorescence quantum yield and lifetime, provides further insights into the nature of the excited states and the deactivation pathways available to the molecule. The extent of intramolecular charge transfer (ICT) from the electron-donating aniline moiety to the electron-withdrawing trifluorophenyl ring in the excited state can significantly influence the fluorescence properties. Solvatochromism studies, where the absorption and emission spectra are recorded in solvents of varying polarity, can be used to probe the change in dipole moment upon excitation and thus the degree of ICT.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. libretexts.org In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for aromatic amines and fluorinated compounds can be expected. libretexts.org

Key fragmentation patterns could include:

Loss of a hydrogen atom: Formation of an [M-H]⁺ ion.

Cleavage of the C-N bond: This could lead to fragments corresponding to the trifluorophenyl radical and the anilinium cation, or vice versa.

Loss of HCN: A common fragmentation pathway for anilines.

Fragmentation of the trifluorophenyl ring: Loss of fluorine atoms or CFₓ fragments. The presence of bromine or chlorine would be indicated by characteristic isotopic patterns. miamioh.edu

Alpha-cleavage: In amines, cleavage of the bond beta to the nitrogen atom is common. libretexts.org

By carefully analyzing the mass-to-charge ratio (m/z) of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR and vibrational spectroscopy.

Quantum Chemical Calculations

Quantum chemical calculations have become an integral part of modern chemical research, providing theoretical insights that complement and help interpret experimental data. For this compound, methods like Density Functional Theory (DFT) and ab initio calculations are employed to understand its molecular and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govepstem.net For this compound, DFT calculations can be used to optimize the molecular geometry, providing information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. epstem.net

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO is likely to be concentrated on the electron-deficient trifluorophenyl ring. This spatial separation of the frontier orbitals is indicative of a molecule with potential for intramolecular charge transfer upon electronic excitation, a property that is important for applications in optoelectronics.

Table 3: Calculated Electronic Properties of a Related Aniline Derivative

PropertyValue (eV)
HOMO Energy-5.34
LUMO Energy-1.98
HOMO-LUMO Gap3.36
Data for a similar triphenylamine-based molecule, for illustrative purposes. scispace.com

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be used to predict various spectroscopic parameters with a high degree of accuracy. esisresearch.org

For this compound, ab initio calculations can be employed to:

Predict NMR chemical shifts: By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated. Comparing these with experimental spectra aids in the assignment of complex signals.

Simulate vibrational spectra: Calculation of the vibrational frequencies and their corresponding intensities (both IR and Raman) allows for a detailed assignment of the experimental spectra. materialsciencejournal.org This is particularly useful for complex molecules where vibrational modes can be highly coupled.

Calculate electronic transition energies: Ab initio methods can be used to predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

By combining the predictive power of ab initio calculations with experimental spectroscopic data, a comprehensive and detailed understanding of the structural, vibrational, and electronic properties of this compound can be achieved.

Conformational Analysis and Potential Energy Surfaces

A systematic scan of the dihedral angle reveals the energetic profile of different conformations. For similar biphenyl (B1667301) systems, the most stable conformation is typically non-planar, arising from a balance between two opposing factors: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation. In this compound, the key dihedral angle is C(2)-C(1)-C(1')-C(2').

Computational studies on related fluorinated biphenyls demonstrate that the energy barrier to rotation is relatively low, allowing for considerable conformational flexibility at room temperature. nih.gov The potential energy surface typically shows two minima corresponding to symmetrically equivalent twisted conformations and two energy maxima corresponding to planar and perpendicular arrangements of the phenyl rings. The planarity is disfavored due to steric clash, while the perpendicular arrangement is disfavored due to the complete loss of π-conjugation.

A relaxed potential energy surface scan for a model biphenyl system illustrates the typical energy profile as a function of the dihedral angle. The lowest energy conformers are found at non-zero dihedral angles, representing the molecule's equilibrium geometry.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
0High (Saddle Point)Planar, Steric Repulsion
~40MinimumTwisted, Stable
90High (Saddle Point)Perpendicular, Loss of Conjugation
~140MinimumTwisted, Stable
180High (Saddle Point)Planar, Steric Repulsion
This table represents a generalized potential energy surface for biphenyl systems based on common findings in computational chemistry. Specific values for this compound require dedicated calculations but are expected to follow this trend.

The substitution pattern, including the fluorine atoms and the amino group, subtly modulates the exact dihedral angle of the minimum energy conformer and the height of the rotational barriers. The trifluorophenyl group's electronic and steric properties influence the torsional potential of the central C-C bond. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Pathways and Kinetics

Computational chemistry provides profound insights into the reaction mechanisms involving this compound and its derivatives, clarifying transition states, intermediates, and reaction kinetics that are often difficult to probe experimentally.

A primary reaction pathway for the synthesis of this compound itself is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction is a cornerstone for forming C-C bonds between aryl groups. Computational studies can model the catalytic cycle, which typically involves three main stages:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., a bromo- or iodo-aniline derivative).

Transmetalation: The organoboron species (e.g., 3,4,5-trifluorophenylboronic acid) transfers its organic group to the palladium center.

Reductive Elimination: The two aryl groups are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst.

DFT calculations can determine the energy profiles of these steps, identifying the rate-determining step and optimizing reaction conditions.

Furthermore, reactions involving the aniline moiety, such as N-alkylation or acylation, can be computationally modeled. For instance, the reaction of an aniline derivative with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. researchgate.netresearchgate.net Kinetic studies on similar reactions show a second-order rate law, and computational models can corroborate this by calculating the activation energy of the transition state where the aniline nitrogen attacks the carbonyl carbon. researchgate.net High negative values of the Hammett constant (ρ) in related reactions indicate a buildup of positive charge on the aniline nitrogen in the transition state, a finding that can be visualized and quantified through computational charge analysis. researchgate.net

A simplified mechanistic pathway for the reaction of an aniline with an aldehyde involves the formation of an imine, which can then be reduced. ionike.com Isotope effect studies, complemented by computational modeling, can help determine the rate-determining step, which could be the nucleophilic addition of a radical to the imine rather than the initial radical generation. ionike.com

Reaction TypeKey Mechanistic Steps (Computational Focus)Kinetic Parameters of Interest
Suzuki-Miyaura Coupling Oxidative addition, Transmetalation, Reductive eliminationActivation energies (ΔG‡) for each step, Stability of catalytic intermediates. nih.gov
N-Acylation Nucleophilic attack, Tetrahedral intermediate formation, Leaving group eliminationTransition state energy, Reaction rate constants (k). researchgate.netresearchgate.net
Three-Component Coupling Imine formation, Radical generation, Nucleophilic additionEnergy barriers for competing pathways, Isotope effects. ionike.com

These computational investigations are crucial for understanding substituent effects, predicting reactivity, and designing more efficient synthetic routes for derivatives of this compound.

Investigation of Fluorine-Specific Interactions

The trifluorophenyl moiety in this compound is a focal point for a range of non-covalent interactions that are critical in supramolecular chemistry, crystal engineering, and molecular recognition. researchgate.netsfb1349.desfb1349.de The high electronegativity and unique electronic properties of fluorine atoms dictate their interactive behavior. nih.govresearchgate.net

Intramolecular Interactions: An important intramolecular interaction is the potential for a weak hydrogen bond between the amine proton (N-H) and the ortho-fluorine atom of the adjacent ring (N-H···F). The existence and strength of such bonds depend on the molecule's conformation. researchgate.netucla.edu While organic fluorine is generally considered a weak hydrogen bond acceptor, the proximity enforced by the biaryl scaffold can facilitate this interaction, influencing the conformational preference. researchgate.net

Intermolecular Interactions: In the solid state, fluorine atoms are key players in directing crystal packing through various intermolecular contacts. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov

Hydrogen Bonds (C-H···F and N-H···F): The fluorine atoms can act as acceptors for hydrogen bonds from neighboring molecules. These interactions, though weak, collectively contribute to the stability of the crystal lattice. researchgate.netnih.gov

Halogen-Halogen Contacts (F···F): Interactions between fluorine atoms on adjacent molecules are also observed. These can be categorized based on their geometry and the electrostatic potential of the interacting atoms. researchgate.net

The participation of fluorine in these interactions is complex. While highly electronegative, its low polarizability limits its capacity to acquire a large negative charge, making it a weaker hydrogen bond acceptor than oxygen or nitrogen. researchgate.net However, when bonded to an electron-withdrawing group, a fluorine atom can sometimes exhibit a positive region of electrostatic potential (a σ-hole), allowing it to act as a halogen bond donor, though this is rare. mdpi.comrsc.org

Interaction TypeDescriptionTypical Computational Evidence
N-H···F Intramolecular hydrogen bond between the amine proton and an ortho-fluorine.Atoms-in-Molecules (AIM) analysis, short H···F distance in optimized geometry. researchgate.netucla.edu
C-H···F Intermolecular hydrogen bond between a C-H donor and a fluorine acceptor.Hirshfeld surface analysis (fingerprint plots), short C···F contact distances in crystal structures. nih.gov
F···F Contacts Interactions between fluorine atoms on neighboring molecules.Analysis of crystal packing, classification into Type I and Type II geometries. researchgate.net
π-stacking Interactions between the aromatic rings, potentially influenced by the electron-withdrawing fluorine atoms.Visualization of crystal packing, calculation of interaction energies.

The study of these fluorine-specific interactions is essential for predicting the solid-state properties of this compound and for designing new materials, such as pharmaceuticals and organic electronics, where molecular packing and intermolecular forces are paramount. nih.govossila.com

Applications in Advanced Materials and Chemical Synthesis

Role in Organic Electronic Materials

The distinct electronic characteristics of the 4-(3,4,5-trifluorophenyl)aniline scaffold, particularly the electron-poor nature of the trifluorinated ring and the charge-carrying potential of the biphenylamine structure, position it as a key intermediate for components in organic electronic devices. rsc.org Fluorinated biphenyl (B1667301) compounds are recognized for their utility in developing materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

While direct application of this compound in commercial OLEDs is not extensively documented in public literature, its structural components are highly relevant. The closely related compound, 3,4,5-trifluoroaniline (B67923), serves as a building block for synthesizing perovskite materials used in OLEDs. ossila.com For instance, a quasi-2D perovskite film incorporating 3,4,5-trifluoroaniline has been shown to achieve a maximum luminance of 1.2 × 10³ cd/m² and a current efficiency of up to 0.3 cd/A. ossila.com This suggests that the trifluoroaniline moiety is effective in creating electronically active materials suitable for light-emitting applications. Furthermore, the broader class of aniline (B41778) intermediates is fundamental to the synthesis of various components within OLED structures. rsc.org The biphenyl group is a common scaffold in fluorescent layers of OLEDs, indicating that this compound could be a precursor for advanced emitter or charge-transport materials. rsc.org

The primary amine group on the this compound molecule makes it a suitable precursor for the synthesis of azo dyes. Through diazotization, the aniline group can be converted into a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of colored substances. The related precursor, 3,4,5-trifluoroaniline, is known to be used in the synthesis of diazene (B1210634) compounds, which are molecules containing a nitrogen-nitrogen double bond (R-N=N-R'). sigmaaldrich.com

The inclusion of the biphenyl moiety in a dye's structure can significantly influence its properties. Biphenyl is hydrophobic and an excellent solvent for many dyes, which can improve the dyeing process, particularly for synthetic fibers like polyester. toxicdocs.org The rigid structure of the biphenyl group can enhance the fastness properties of a dye. nih.gov Furthermore, the trifluorophenyl group's strong electron-withdrawing nature can modulate the electronic and optical properties of the resulting dye, potentially leading to applications in optoelectronics where specific absorption and emission characteristics are required.

Integration into High-Performance Polymers

The diamine functionality, inherent to the aniline structure, allows this compound or its derivatives to be used as a monomer in the synthesis of high-performance polymers such as polyimides and poly(arylene ether)s. The incorporation of fluorine and biphenyl moieties into the polymer backbone is a well-established strategy for engineering materials with superior performance profiles. mdpi.comresearchgate.net

Fluorinated diamines containing biphenyl structures are key monomers for creating advanced polyimides (PIs) and poly(arylene ether)s (PAEs). psu.edursc.orgresearchgate.net These polymers are typically synthesized via polycondensation reactions. For polyimides, a two-step process is common, involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. psu.edumdpi.com For poly(arylene ether)s, the synthesis often involves a nucleophilic substitution reaction between a bisphenol and an activated dihalide monomer in the presence of a base. rsc.orgresearchgate.net

The structure of this compound, with its amine group and fluorinated biphenyl system, makes it an ideal candidate for incorporation into these polymer systems, typically after modification to a diamine derivative (e.g., 4,4'-diamino-3',4',5'-trifluorobiphenyl). The presence of bulky trifluoromethyl (-CF3) or other fluoro-groups disrupts polymer chain packing, which improves the solubility of the resulting polymers without compromising their thermal stability. researchgate.netrsc.org

The integration of the this compound structure into polymers provides a powerful tool for tailoring their material properties for specific high-tech applications.

Thermal Properties: The introduction of fluorine atoms significantly enhances the thermal stability of polymers. The carbon-fluorine (C-F) bond has a high dissociation energy (~485 kJ/mol), which contributes to higher glass transition temperatures (Tg) and thermal decomposition temperatures. mdpi.com Fluorinated polyimides derived from biphenyl diamines consistently exhibit exceptional thermal stability, with 5% weight loss temperatures often exceeding 500°C. psu.eduresearchgate.net

Optical Properties: Aromatic polyimides are often colored due to the formation of intermolecular charge-transfer complexes (CTCs). The electron-withdrawing fluorine atoms reduce the electron density of the aromatic rings, which in turn suppresses CTC formation. This leads to polymers with higher optical transparency and lower cutoff wavelengths. researchgate.netrsc.org Additionally, the low polarizability of the C-F bond results in materials with a lower refractive index, a crucial property for optical components like waveguides. psu.edu

The table below summarizes the properties of several high-performance fluorinated polyimides derived from various biphenyl diamine monomers, illustrating the effects of fluorine incorporation.

Table 1: Properties of Fluorinated Polyimides Derived from Biphenyl Diamine Monomers

Polymer Name/Monomers Glass Transition Temp. (Tg) (°C) 5% Weight Loss Temp. (TGA, °C) Dielectric Constant (Dk) @ 1 MHz Tensile Strength (MPa) Reference
TPPI50 402 563 2.312 232.73 mdpi.com
6FDA/TFDB 345-366 535-605 - 92-145 researchgate.net
PI (from new diamine) 259-281 551-561 2.69-2.85 - rsc.org

This table is interactive. Click on the headers to sort the data.

Advanced Synthetic Intermediate in Complex Organic Synthesis

The compound this compound serves as a crucial building block in the intricate field of organic synthesis, enabling the creation of complex molecular structures. Its unique trifluorophenyl aniline moiety is instrumental in developing advanced materials and novel chemical entities with diverse applications.

Construction of Complex Molecular Architectures and Heterocyclic Systems

The trifluorophenyl aniline scaffold is a versatile starting point for constructing elaborate molecular architectures. For instance, it is a key component in the synthesis of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines. acs.org This process involves a multi-step synthesis that begins with the reaction of 3,4,5-trifluorobenzaldehyde (B150659) with various semicarbazides to form semicarbazones, which are then cyclized to create the oxadiazole ring. acs.org This method highlights the utility of the trifluorophenyl group in building complex heterocyclic systems.

The Suzuki-Miyaura coupling reaction is another significant method where this compound is employed to create carbon-carbon bonds, facilitating the incorporation of the trifluorophenyl group into larger, more complex molecules. This reaction is fundamental in synthesizing a wide array of organic compounds. Furthermore, the compound is used in the synthesis of various heterocyclic compounds, including pyrazole (B372694) derivatives, which have shown potential as potent growth inhibitors of drug-resistant bacteria. nih.gov

Precursor for Advanced Ligands in Catalysis

The unique electronic properties of the 3,4,5-trifluorophenyl group make this compound an excellent precursor for designing advanced ligands used in catalysis. The fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can influence the catalytic activity of metal complexes. These ligands are often synthesized through multi-step processes, such as the reaction of 3,4,5-trifluorobromobenzene with a Grignard reagent, followed by a reaction with boric acid and a subsequent coupling reaction to yield the desired ligand structure. google.com

Ruthenium-based polypyridyl complexes, for example, have been synthesized using ligands derived from aniline derivatives. researchgate.net These complexes have shown promise in various catalytic applications. The trifluorophenyl aniline moiety can be incorporated into these ligands to fine-tune the electronic and steric properties of the resulting metal complexes, thereby enhancing their catalytic performance.

Design Principles in Medicinal Chemistry Scaffolds

The this compound scaffold is a valuable asset in medicinal chemistry, offering a unique combination of properties that are beneficial for drug design.

Importance of the Trifluorophenyl Aniline Moiety as a Structural Motif

The trifluorophenyl aniline moiety is a significant structural motif in medicinal chemistry due to the unique properties conferred by the fluorine atoms. ossila.comnih.gov Fluorine is highly electronegative and can alter the electronic properties of a molecule, which in turn can affect its binding affinity to biological targets. nih.gov The trifluorophenyl group is also known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target site. nih.gov

This moiety is a key component in the design of various bioactive compounds, including anticancer agents. For example, it has been incorporated into 1,3,4-oxadiazole (B1194373) analogues that have shown significant anticancer activity. nih.gov The trifluorophenyl group in these compounds is thought to contribute to their ability to inhibit tubulin polymerization, a critical process in cell division. nih.gov Additionally, the trifluorophenyl aniline scaffold has been used in the development of inhibitors for enzymes such as fatty acid binding proteins (FABPs), which are implicated in various metabolic diseases. researchgate.net

Synthetic Strategies for Incorporating the Scaffold into Novel Chemical Entities

Several synthetic strategies are employed to incorporate the this compound scaffold into new chemical entities. One common approach is the "scaffold hopping" technique, where a known bioactive scaffold is replaced with a different one, such as the trifluorophenyl aniline moiety, to create novel compounds with potentially improved properties. nih.govnih.gov This strategy has been successfully used to develop new anticancer agents based on the 1,3,4-oxadiazole scaffold. nih.gov

Another important strategy is the use of multi-component reactions, which allow for the efficient synthesis of complex molecules from simple starting materials in a single step. beilstein-journals.org A one-pot, three-component synthesis has been developed for creating meta-hetarylanilines, where the aniline moiety is a key building block. beilstein-journals.org This method provides a versatile and efficient way to access a wide range of substituted anilines, including those containing the trifluorophenyl group.

Furthermore, the development of novel synthetic methods, such as the visible light-induced, catalyst-free arylation of tyrosine residues in peptides using 3,4,5-trifluorophenyldiazonium salts, provides new avenues for incorporating the trifluorophenyl group into complex biomolecules. nih.gov This method is particularly attractive as it proceeds under mild conditions and does not require a photocatalyst or other additives. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel and Highly Selective Synthetic Routes

The efficient and selective synthesis of 4-(3,4,5-trifluorophenyl)aniline and its derivatives is paramount for unlocking their full potential. Researchers are actively exploring innovative and robust synthetic methodologies to improve yield, reduce costs, and enhance environmental compatibility.

A prominent and widely used method for creating the core biphenyl (B1667301) structure is the Suzuki-Miyaura cross-coupling reaction . nih.govsci-hub.se This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov For the synthesis of this compound, this typically involves the coupling of (3,4,5-trifluorophenyl)boronic acid with a suitable 4-haloaniline derivative. sci-hub.se Research efforts are focused on optimizing this process by developing more efficient palladium catalysts that can operate at very low loadings (e.g., 0.04 mol %), which is crucial for reducing costs in industrial-scale production. sci-hub.se The choice of ligands, bases, and solvents is also critical, especially when dealing with electron-poor substrates like polyfluorinated aryl compounds, to ensure high yields and prevent side reactions. nih.gov

Another significant synthetic strategy is reductive amination . This versatile method is used to introduce or modify amine functionalities, allowing for the creation of a diverse library of derivatives from the parent aniline (B41778). organic-chemistry.orgrsc.org The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine using a reducing agent like sodium borohydride. masterorganicchemistry.com Advances in this area include the use of continuous flow reactors (such as H-cube technology) which can improve reaction efficiency, reduce reaction times, and avoid the handling of hazardous reagents, making the process safer and more scalable. rsc.org

Exploration of New Material Applications Beyond Current Paradigms

The distinct electronic and photophysical properties of molecules derived from this compound are being harnessed to create next-generation materials for a range of applications.

Organic Light-Emitting Diodes (OLEDs): The trifluorophenylaniline scaffold is being incorporated into advanced materials for OLEDs. ossila.com For instance, a precursor, 3,4,5-trifluoroaniline (B67923), has been used in the synthesis of quasi-2D perovskite films that exhibit a maximum luminance of 1.2 × 10³ cd/m² and a current efficiency of up to 0.3 cd/A. ossila.com Bipolar host materials based on 1,3,5-triazine (B166579) derivatives, which can incorporate aniline-type structures, have shown great promise for highly efficient phosphorescent OLEDs with minimal efficiency roll-off at high brightness. rsc.org Derivatives of this compound are being investigated as emitters in thermally activated delayed fluorescence (TADF) devices, which can achieve high quantum efficiencies. researchgate.netmdpi.com

Chemical and Biosensors: Polyaniline and its derivatives are well-known for their application in sensor technology. nih.govresearchgate.net The introduction of the this compound moiety can be used to fine-tune the electronic properties of conductive polymers, enhancing their sensitivity and selectivity for specific analytes. nih.gov Aniline trimer-based sensors have demonstrated the ability to detect metal ions like Fe³⁺, Cu²⁺, and Ag⁺ through colorimetric changes. nih.gov Furthermore, functionalized polymers based on aniline derivatives are being integrated into electrochemical biosensors for the detection of critical biomarkers, such as those for cancer, and environmental contaminants. researchgate.netresearchgate.net

Advanced Functional Materials: The precursor 3,4,5-trifluoroaniline has been used to functionalize single-walled carbon nanotubes (SWCNTs). ossila.com This process creates organic color centers that generate distinct fluorescence bands, a property that has been leveraged in the development of machine-learning-based spectral fingerprinting for the detection of ovarian cancer. ossila.com

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel compounds. For derivatives of this compound, computational modeling provides deep insights into their behavior and properties.

Predictive ADME and Toxicology: In drug discovery, software tools like SwissADME are employed to compute the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of new molecular entities. This allows researchers to predict the drug-like characteristics and potential toxicity of derivatives before undertaking costly and time-consuming synthesis.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding orientation of a molecule to a target protein, such as an enzyme or receptor. ijcce.ac.irnih.gov This is particularly valuable in designing anticancer agents, where researchers can visualize how a derivative of this compound interacts with the active site of a target like the Epidermal Growth Factor Receptor (EGFR). ijcce.ac.irresearchgate.net These studies can reveal key interactions, such as hydrogen bonds, that are crucial for a compound's inhibitory activity. nih.govresearchgate.net For example, docking studies of 4-anilinoquinazoline (B1210976) derivatives have helped elucidate their binding mode within the ATP-binding pocket of EGFR, guiding the design of more potent inhibitors. researchgate.net

The data from these computational models help in understanding structure-activity relationships (SAR), enabling a rational design approach for new compounds with improved efficacy and safety profiles.

Interdisciplinary Research with Emerging Scientific Domains

The unique properties of this compound place it at the intersection of chemistry, materials science, biology, and medicine, fostering interdisciplinary research.

Medicinal Chemistry and Oncology: A significant area of research is the development of anticancer agents. Derivatives of this compound, such as N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, have shown considerable anticancer activity against various cancer cell lines, including those of the central nervous system, ovaries, and breast. nih.gov For instance, one such derivative demonstrated a growth inhibition of 86.61% against the SNB-19 brain cancer cell line. The trifluorophenyl group is a key pharmacophore in these molecules, contributing to their biological activity.

Antimicrobial Research: The scaffold is also being explored for developing new antibiotics. Pyrazole (B372694) derivatives incorporating trifluoromethylphenyl groups have shown high potency as growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.se

Materials Science and Nano-engineering: As mentioned, the use of related aniline precursors to functionalize nanomaterials like SWCNTs for biomedical applications represents a convergence of materials science and medicine. ossila.com The development of field-effect transistor (FET)-based biosensors using novel materials like molybdenum disulfide (MoS₂) highlights the trend of integrating advanced materials with biological recognition elements for ultra-sensitive detection. nih.gov

The continued interdisciplinary exploration of this compound and its derivatives promises to yield further breakthroughs, from more effective cancer therapies to revolutionary electronic devices.

Q & A

Q. What are the optimal synthetic routes for 4-(3,4,5-Trifluorophenyl)aniline, and how do reaction conditions influence yield?

Methodological Answer:

  • Grignard Reaction : React 3,4,5-trifluorophenylmagnesium bromide with 2-nitrochlorobenzene, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine. Reported yields range from 65–80% depending on solvent polarity (THF vs. Et₂O) and reaction time .
  • Cross-Coupling : Use Suzuki-Miyaura coupling with a fluorinated boronic acid and a halogenated aniline precursor. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to minimize dehalogenation side reactions.
  • Critical Parameters : Monitor temperature (60–80°C) and moisture sensitivity to prevent premature hydrolysis of intermediates.

Q. How can researchers characterize the electronic effects of fluorine substituents in this compound?

Methodological Answer:

  • Spectroscopic Analysis :
  • ¹⁹F NMR : Quantify electron-withdrawing effects via chemical shifts; trifluorophenyl groups typically show upfield shifts due to increased electronegativity .
  • Hammett Constants : Use substituent constants (σₘ, σₚ) to predict reactivity in electrophilic substitution or nucleophilic aromatic reactions.
    • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO) .

Q. What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to identify trace impurities (e.g., dehalogenated byproducts) .
  • Elemental Analysis : Validate %C, %H, %N, and %F to confirm stoichiometry.
  • LogD Measurement : Determine partition coefficients (e.g., octanol/water) at pH 5.5 and 7.4 to assess solubility for biological assays .

Advanced Research Questions

Q. How does this compound participate in catalytic hydrofunctionalization reactions?

Methodological Answer:

  • Mechanistic Insight : The electron-deficient aromatic ring enhances electrophilicity, enabling regioselective C–H functionalization. For example, in hydroboration, tris(fluorophenyl)borane derivatives act as Lewis acid catalysts under microwave irradiation, accelerating reaction rates by 3–5× .
  • Experimental Design : Optimize catalyst loading (1–5 mol%), solvent (toluene or DCM), and microwave power (100–300 W) to balance yield and selectivity.

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated aniline derivatives?

Methodological Answer:

  • Data Reconciliation : Compare protocols for analogous compounds (e.g., 2-(3,4,5-trifluorophenyl)aniline) to identify critical variables. For instance, higher yields (80%) are achieved with Grignard reagents in anhydrous THF vs. lower yields (65%) in Et₂O due to reduced magnesium activation .
  • Statistical DoE : Apply factorial design to test interactions between temperature, solvent, and catalyst type.

Q. How can this compound serve as a building block in drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Incorporate the compound into kinase inhibitors or antimicrobial agents. The trifluorophenyl group enhances metabolic stability and membrane permeability.
  • Case Study : Couple with heterocyclic scaffolds (e.g., pyrazines or piperidines) via Buchwald-Hartwig amination to create lead compounds targeting EGFR or MAPK pathways .

Q. What are the challenges in stabilizing this compound under oxidative conditions?

Methodological Answer:

  • Degradation Pathways : Fluorine substituents reduce electron density, making the compound prone to oxidation at the aniline NH₂ group.
  • Mitigation Strategies :
  • Use antioxidants (e.g., BHT) in storage.
  • Derivatize the amine as a tert-butyl carbamate (Boc) or acetylated precursor to block oxidation .

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